

# An In-depth Technical Guide to N-ethylcarbamoyl Chloride

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## Compound of Interest

Compound Name: *N*-ethylcarbamoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-ethylcarbamoyl chloride**, a key reagent in synthetic chemistry. The document details its chemical and physical properties, applications in medicinal chemistry and drug development, and protocols for its use in synthesis.

## Core Chemical and Physical Properties

**N-ethylcarbamoyl chloride** is a reactive organic compound utilized as a building block in the synthesis of more complex molecules. Its properties are summarized below.

Property	Value	Source(s)
Molecular Weight	107.54 g/mol	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> ClNO	[1][2]
CAS Number	41891-13-8	[1][2]
IUPAC Name	N-ethylcarbamoyl chloride	[1]
Synonyms	Carbamic chloride, ethyl-; Ethylcarbamyl chloride	[1]
Monoisotopic Mass	107.0137915 Da	[1]
Physical Description	Colorless to very light yellow liquid	[3]

## Role in Medicinal Chemistry and Drug Development

**N-ethylcarbamoyl chloride** is a crucial intermediate in the synthesis of various pharmaceutical compounds. The N-ethylcarbamoyl moiety it provides is a key structural feature that can significantly influence a molecule's pharmacological profile and efficacy[4].

The compound's primary utility stems from the high reactivity of its electrophilic carbonyl chloride group. This group readily undergoes nucleophilic substitution reactions with amines and alcohols, allowing for the attachment of the N-ethylcarbamoyl group to a wide range of molecular scaffolds[4]. This reactivity is fundamental to building complex drug molecules and pharmaceutical intermediates.

Key applications include:

- **Synthesis of Benzamide Derivatives:** It is used to create benzamide precursors for various therapeutic agents[4].
- **Oncology and Neurology:** The N-ethylcarbamoyl group is integral to the structure of therapeutic agents in these fields[4]. For instance, certain derivatives have demonstrated potent cytotoxic activity against human breast cancer cells (MCF-7) and are used in synthesizing Hsp90 inhibitors for cancer therapy[4].

- **Rivastigmine Synthesis:** A closely related compound, N-ethyl-N-methylcarbamoyl chloride, is a critical intermediate in the synthesis of Rivastigmine, a medication for treating Alzheimer's and Parkinson's disease dementia[3][5].

Beyond pharmaceuticals, it also serves as a precursor in the agrochemical industry for producing pesticides and herbicides[4].

*Fig. 1: Synthetic utility of **N-ethylcarbamoyl chloride**.*

## Experimental Protocols

The following sections detail a representative synthetic protocol for the acylation of a secondary amine using a carbamoyl chloride, a common application for this class of reagents.

A prevalent synthetic route involves the acylation of secondary amines with substituted benzoyl chlorides to produce N-ethyl-N-(ethylcarbamoyl)benzamides. This is often a straightforward, one-step process performed using a base catalyst in an organic solvent[4].

This protocol describes the synthesis of carbamates from carbamoyl chlorides and alcohols, catalyzed by zinc chloride. This method has been applied to the gram-scale synthesis of the FDA-approved drug Rivastigmine[5].

Materials:

- N-Ethyl-N-methylcarbamoyl chloride (or other carbamoyl chloride)
- Aromatic or aliphatic alcohol
- Zinc chloride (catalyst)
- Anhydrous solvent (e.g., Dichloromethane)
- Sodium bicarbonate (for workup)
- Ethyl acetate (for extraction)
- Brine solution
- Magnesium sulfate (for drying)

#### Procedure:

- **Reaction Setup:** In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in the anhydrous solvent.
- **Addition of Reagents:** Add N-ethyl-N-methylcarbamoyl chloride to the solution, followed by the zinc chloride catalyst.
- **Reaction:** Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
- **Purification:** Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to yield the final carbamate.

*Fig. 2: Workflow for ZnCl<sub>2</sub>-catalyzed carbamate synthesis.*

## Safety and Handling

**N-ethylcarbamoyl chloride** and related compounds are hazardous and must be handled with appropriate safety precautions.

#### Hazard Identification:

- **Acute Toxicity:** Harmful if swallowed[1].
- **Corrosivity:** Causes severe skin burns and eye damage[1][6]. May be corrosive to metals[6].
- **Carcinogenicity:** Suspected of causing cancer[1].

#### Recommended Handling Procedures:

- Work in a well-ventilated area, preferably under a chemical fume hood[6].
- Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and safety goggles or a face shield[6].
- Avoid breathing dust, mists, or vapors[6].
- Wash hands and face thoroughly after handling[6].
- Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, oxidizers, alcohols, and amines[7].

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## References

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